6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (referred to as "the compound" hereafter) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a triazole-thiadiazole core structure fused with a benzodioxole moiety and a methylsulfonyl-piperidine substituent. This unique combination contributes to its diverse biological activities.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : Not yet assigned
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole rings exhibit various pharmacological properties. The following sections detail specific biological activities associated with the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one under discussion have shown promising results against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). In particular:
- IC₅₀ Values : Compounds in this class have demonstrated IC₅₀ values around 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, indicating significant cytotoxic effects compared to standard treatments like cisplatin .
The anticancer activity is attributed to several mechanisms:
- Inhibition of DNA and RNA synthesis.
- Modulation of key signaling pathways involved in cell proliferation.
- Interaction with various enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
Antioxidant Properties
Triazole derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress . This property may enhance their therapeutic potential in diseases where oxidative damage is a factor.
Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The findings indicated that compounds similar to the one discussed exhibited significant inhibition of tumor growth in vitro, supporting their potential as novel anticancer agents .
Study 2: Molecular Docking
Molecular docking studies using software such as MOE have been performed to predict the binding affinity of the compound with various biological targets. The results suggested strong interactions with DHFR and other kinases involved in cancer progression, further validating its potential as an anticancer drug .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H17N5O4S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H17N5O4S2/c1-27(22,23)20-6-2-3-11(8-20)14-17-18-16-21(14)19-15(26-16)10-4-5-12-13(7-10)25-9-24-12/h4-5,7,11H,2-3,6,8-9H2,1H3 |
InChI Key |
VESOBMYQIZAWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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